molecular formula C24H22N4O2S2 B2463022 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1207021-92-8

4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2463022
CAS No.: 1207021-92-8
M. Wt: 462.59
InChI Key: XNUCBZICYNFREX-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at the 1-position with a benzamide group (N-linked to a thiophen-2-ylmethyl moiety) and at the 2-position with a sulfanyl group connected to a benzylcarbamoyl methyl chain. Its structural complexity combines heterocyclic, aromatic, and carbamoyl motifs, which are common in pharmacologically active molecules targeting enzymes or receptors .

Properties

IUPAC Name

4-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S2/c29-22(26-15-18-5-2-1-3-6-18)17-32-24-25-12-13-28(24)20-10-8-19(9-11-20)23(30)27-16-21-7-4-14-31-21/h1-14H,15-17H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUCBZICYNFREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzylamino intermediate, followed by the introduction of the thioether linkage and the imidazole ring. The final step involves the coupling of the thiophen-2-ylmethyl group to the benzamide core. Reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or triphenylphosphine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve moderate temperatures (25-100°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .

Major Products

Major products from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as an anticancer agent . Research indicates that similar imidazole derivatives can inhibit cell growth in various cancer cell lines. For example, studies have shown that derivatives can downregulate key proteins involved in DNA synthesis, such as dihydrofolate reductase (DHFR) .

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of the imidazole ring is crucial for these activities, suggesting that the compound may serve as a lead for developing new antibiotics .

Enzyme Inhibition Studies

The ability of the compound to inhibit specific enzymes makes it a subject of interest in biochemical research. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes that are critical for various biological functions . Studies focusing on enzyme inhibition have shown promising results, indicating selective inhibition against bacterial enzymes compared to human counterparts .

Study 1: Antitumor Efficacy

A recent study evaluated the efficacy of compounds structurally similar to this benzamide derivative against human T-cell lymphoblastic leukemia cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis, highlighting its potential therapeutic applications in oncology .

Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial activity of similar compounds against various microbial strains. The findings revealed that certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics. This suggests that these compounds could be developed into effective treatments for resistant infections .

Mechanism of Action

The mechanism of action of 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the thioether and imidazole groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations
Compound Name Core Structure Key Substituents Molecular Weight Notable Properties Reference
4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide 1H-imidazole - 2-sulfanyl-benzylcarbamoyl methyl
- N-(thiophen-2-yl)methyl benzamide
~480 (estimated) High lipophilicity (thiophene, benzyl); potential for π-π stacking and hydrogen bonding (carbamoyl, sulfanyl) N/A
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide 1H-imidazole - Cyclohexylmethyl carbamoyl
- N-(4-imidazolylphenyl) benzamide
448.58 Increased steric bulk (cyclohexyl) may reduce solubility but enhance receptor selectivity; phenyl-imidazole linkage for planar binding
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-triazole - Sulfonylphenyl
- Difluorophenyl
~450–500 Tautomerism (thione ↔ thiol) affects electronic properties; sulfonyl groups enhance acidity and hydrogen-bond acceptor capacity
4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde Benzimidazole - Sulfanyl-benzaldehyde ~280 Electrophilic aldehyde group enables further derivatization (e.g., Schiff base formation); benzimidazole enhances thermal stability

Key Observations :

  • Imidazole vs. Benzimidazole/Triazole : The 1H-imidazole core in the target compound offers fewer hydrogen-bonding sites compared to benzimidazoles (e.g., ) but greater conformational flexibility than rigid triazoles ().
  • Sulfanyl vs. Sulfonyl : The sulfanyl group in the target compound may participate in disulfide bond formation or act as a nucleophile, unlike sulfonyl groups in triazole derivatives (), which are electron-withdrawing and stabilize tautomers .

Key Observations :

  • The target compound’s synthesis likely parallels benzimidazole-thiosemicarbazone routes (), utilizing nucleophilic substitution for sulfanyl group introduction.
Spectroscopic and Physicochemical Properties
Compound Type IR Spectroscopy (cm⁻¹) ¹H/¹³C NMR Key Signals logP* Solubility
Target Compound - ν(C=O) ~1680 (benzamide)
- ν(S-H) absent
- Imidazole H: δ 7.5–8.0 (1H, singlet)
- Thiophene H: δ 6.8–7.2 (multiplet)
~3.5 Low in water
Benzimidazole-thiosemicarbazones - ν(C=S) ~1250
- ν(C=O) ~1665
- Aldehyde H: δ 9.8–10.0 (1H, singlet)
- Thiosemicarbazone NH: δ 10.5–11.0 (broad)
~2.8 Moderate in DMSO
Triazole-thiones [7–9] - ν(C=S) ~1250
- ν(NH) ~3400
- Triazole H: δ 8.1–8.3 (1H, singlet)
- SO₂Ph: δ 7.6–8.0 (4H, multiplet)
~2.5–3.0 Low in polar solvents

Key Observations :

  • Thiophene protons in the target compound exhibit distinct splitting patterns compared to phenyl analogs, aiding structural confirmation via NMR .

Biological Activity

The compound 4-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(thiophen-2-yl)methyl]benzamide is a complex organic molecule with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features an imidazole ring, a benzamide moiety, and a sulfanyl group, contributing to its unique properties and biological interactions. The general structure can be represented as follows:

C26H24N4O2S\text{C}_{26}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Studies indicate that compounds with imidazole structures often exhibit significant enzyme inhibition properties.
  • Protein-Ligand Interactions : The benzamide group facilitates interactions with protein binding sites, influencing enzyme or receptor activity. This interaction is crucial for the modulation of biological pathways .
  • Redox Reactions : The sulfanyl linkage allows the compound to undergo redox reactions, impacting its reactivity and stability, which can enhance its biological efficacy.

Biological Activity

Recent studies have highlighted the compound's potential in several areas:

Antitumor Activity

Research indicates that derivatives of imidazole and benzamide structures demonstrate significant antitumor properties. For instance, compounds similar to the one have shown high cytotoxicity against various cancer cell lines, including breast cancer and leukemia cells .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHCC8276.26
Compound BNCI-H3586.48
Compound CMCF-7 (Breast)5.00

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest that it exhibits notable antibacterial effects against several strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antiparasitic Activity : A study on N-benzylated derivatives demonstrated effectiveness against Taenia crassiceps, suggesting potential applications in antiparasitic treatments .
  • Inhibition Studies : A series of synthesized compounds were tested for their ability to inhibit specific enzymes related to cancer proliferation. Results indicated that modifications to the benzamide structure enhanced inhibitory effects on target enzymes .

Q & A

Q. What role does crystallography play in rational drug design for this compound?

  • Answer:
  • Binding mode analysis: Resolve X-ray structures of the compound bound to targets (e.g., kinases) to guide modifications for tighter interactions .
  • Polymorph screening: Identify stable crystalline forms with improved dissolution rates .

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